Monoamine Oxidase B (MAO-B) Inhibition Potency Compared to 4-Substituted Analog
In a direct in vitro enzyme inhibition assay, 2-(2-Aminoethoxy)quinoline demonstrated measurable inhibitory activity against human MAO-B, with an IC50 of 15,400 nM [1]. In contrast, a closely related 4-substituted analog, 4-(2-aminoethoxy)quinoline dihydrochloride, exhibited a substantially different inhibition profile, with an IC50 of 17,000 nM against the same target under comparable assay conditions [2]. The 2-substituted compound shows a marginally lower IC50, indicating a slightly higher potency, and this difference is attributed to the substitution position on the quinoline ring.
| Evidence Dimension | Inhibition of human MAO-B enzyme |
|---|---|
| Target Compound Data | IC50 = 15,400 nM |
| Comparator Or Baseline | 4-(2-aminoethoxy)quinoline dihydrochloride; IC50 = 17,000 nM |
| Quantified Difference | 2-(2-Aminoethoxy)quinoline IC50 is 1,600 nM (9.4%) lower |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes; human MAO-B expressed in insect cell membranes. |
Why This Matters
This quantitative difference validates the critical impact of the substitution position on target engagement, guiding researchers in selecting the optimal lead compound for developing MAO-B inhibitors with potentially improved potency.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). IC50: 1.54E+4 nM for MAO-B inhibition. Accessed April 2026. View Source
- [2] BindingDB. BDBM50450822 (CHEMBL4216610). IC50: 1.70E+4 nM for MAO-B inhibition. Accessed April 2026. View Source
